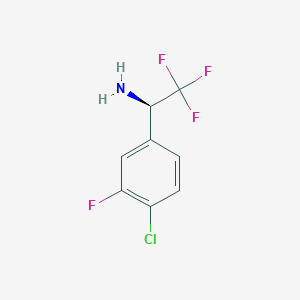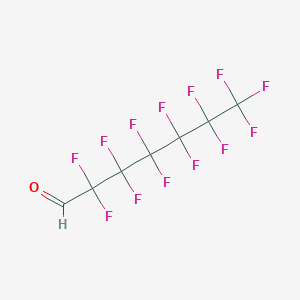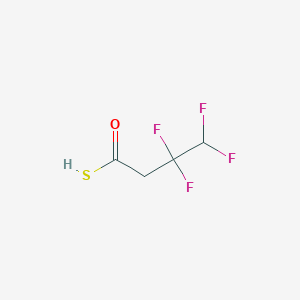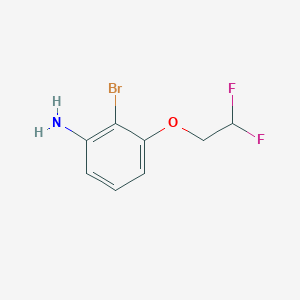
2-Bromo-3-(2,2-difluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO and a molecular weight of 252.06 g/mol . This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, and an aniline moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2-Bromo-3-(2,2-difluoroethoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 2,2-difluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Synthetic Route: The 2-bromoaniline undergoes a nucleophilic substitution reaction with 2,2-difluoroethanol in the presence of a base, leading to the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-3-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Bromo-3-(2,2-difluoroethoxy)aniline has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated anilines.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoroethoxy groups influences its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and cellular processes, making the compound valuable in biochemical research .
Comparison with Similar Compounds
2-Bromo-3-(2,2-difluoroethoxy)aniline can be compared with other similar compounds, such as:
2-Bromoaniline: Lacks the difluoroethoxy group, making it less versatile in certain chemical reactions.
3-(2,2-Difluoroethoxy)aniline: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-4-(2,2-difluoroethoxy)aniline: A positional isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-bromo-3-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H8BrF2NO/c9-8-5(12)2-1-3-6(8)13-4-7(10)11/h1-3,7H,4,12H2 |
InChI Key |
CMZRTDDEKLRBIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



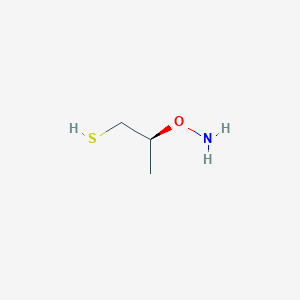
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
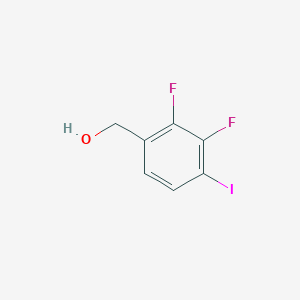
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)



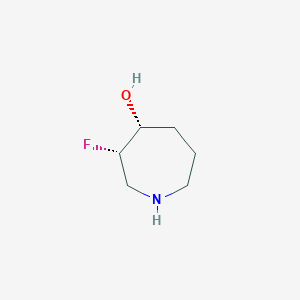

![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
